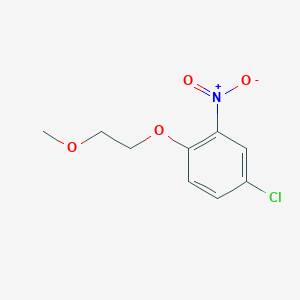

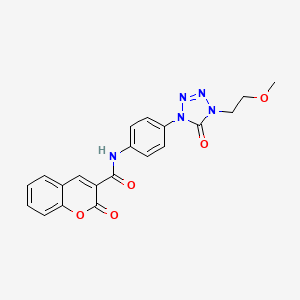

4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

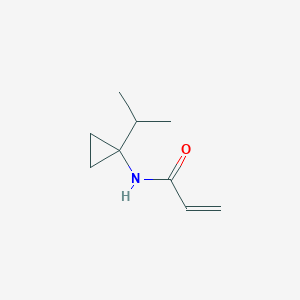

4-Chloro-1-(2-methoxyethoxy)-2-nitrobenzene is an organic compound belonging to the nitrobenzene family. It is a colorless solid that is soluble in organic solvents and has an aromatic odor. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent in the laboratory for the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Chloroperoxidase-catalyzed Oxidations

The enzyme chloroperoxidase can catalyze the oxidation of 4-chloroaniline, leading to the formation of 4-chloronitrosobenzene. This process showcases the enzyme's utility in synthesizing nitroso compounds from aniline derivatives, offering insights into enzymatic oxidation mechanisms (Corbett, Chipko, & Baden, 1978).

Ethoxylation via Phase-Transfer Catalysts

Ethoxy-4-nitrobenzene synthesis through the reaction of 4-chloronitrobenzene with potassium ethoxide demonstrates the efficiency of phase-transfer catalysts under ultrasound irradiation. This study highlights the kinetic aspects of nucleophilic substitution reactions facilitated by catalysts and ultrasound, contributing to greener and more efficient chemical processes (Wang & Rajendran, 2007).

Synthesis of 4-Methoxyphenol

A novel method for synthesizing 4-methoxyphenol from 4-chloro-1-nitrobenzene illustrates the transformation of nitrobenzene derivatives to valuable phenolic compounds. This research provides insights into optimizing reaction conditions and improving yields for the production of phenolic compounds, which are crucial in various industrial applications (Jian, 2000).

Electrochemical Grafting Studies

Investigating the electrochemical grafting of phenyl layers from diazonium salt solutions onto Si surfaces, this research sheds light on the electronic properties of Si surfaces and the side reactions during grafting. Such studies are vital for developing surface modification techniques for semiconductor devices, enhancing their performance and expanding their application range (Rappich et al., 2006).

Propiedades

IUPAC Name |

4-chloro-1-(2-methoxyethoxy)-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4/c1-14-4-5-15-9-3-2-7(10)6-8(9)11(12)13/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKQZHZBUVSKDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2917248.png)

![3-Cyano-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B2917253.png)

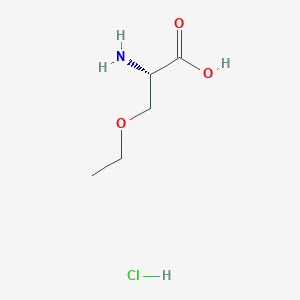

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride](/img/structure/B2917265.png)